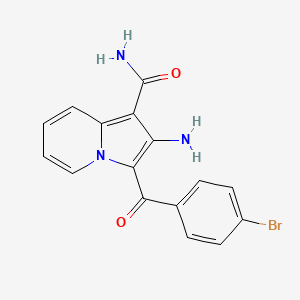

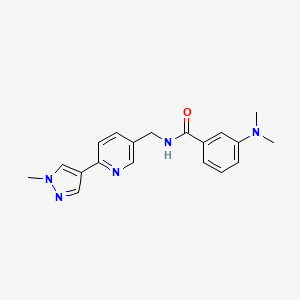

![molecular formula C19H21N3O3S2 B3016286 methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether CAS No. 321848-34-4](/img/structure/B3016286.png)

methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether" is a structurally complex molecule that likely exhibits a range of biological activities due to its diverse functional groups and heterocyclic components. The presence of a pyrazole ring, a thiophene moiety, and a sulfonyl group suggests potential for interaction with various biological targets, including receptors and enzymes.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of sulfonamide derivatives from amino pyrazoles has been reported, where the introduction of a sulfonyl chloride in the presence of pyridine leads to the formation of sulfonamides . Additionally, the reaction of phenylethynyl sulfones with diphenyldiazomethane has been used to create sulfonyl-substituted pyrazoles, which can undergo further transformations . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

Quantum mechanical calculations, such as those performed using Density Functional Theory (DFT), can provide insights into the molecular structure and vibrational frequencies of similar compounds . These techniques can be used to predict the molecular electrostatic potential, which is useful for identifying reactive sites for electrophilic and nucleophilic attacks. Such analyses are crucial for understanding the reactivity and interactions of the compound with biological targets.

Chemical Reactions Analysis

The compound's chemical reactivity can be inferred from studies on similar molecules. For example, the alkylation of pyrazol-5-ols with methyl bromoacetate has been shown to produce phenyl pyrazolyl sulfides, which can be further oxidized into sulfones . Additionally, polarographic studies have revealed that pyrazole derivatives undergo multi-electron reduction processes, which are influenced by the molecule's protonation state . These studies provide a foundation for predicting the chemical behavior of the compound under investigation.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound can be deduced from its structural features and from studies on related molecules. The presence of a sulfonyl group, for example, is known to impact the solubility and bioavailability of compounds . The electronic properties, such as dipole moment and hyperpolarizability, can be computed using quantum chemical calculations, providing insights into the compound's non-linear optical properties . Additionally, the thermal and acid-catalyzed transformations of pyrazole derivatives have been studied, which can inform the stability and reactivity of the compound under different conditions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Transformations

- Synthesis and Antimicrobial Activity : A study by El‐Emary, Al-muaikel, and Moustafa (2002) focused on the synthesis of various heterocycles based on a compound similar to methyl 4-({4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}sulfonyl)phenyl ether, exhibiting antimicrobial activities. This highlights its potential use in developing new antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

- Thermal and Photolytic Transformations : Vasin et al. (2014) investigated the thermal, acid-catalyzed, and photolytic transformations of spirocyclic 3H-pyrazoles, which are structurally related to the compound . This research is crucial for understanding the chemical behavior and potential applications of such compounds in different environments (Vasin, Masterova, Razin, & Somov, 2014).

Biological Activities

- Antimicrobial and Insecticidal Activities : Wang et al. (2015) synthesized N-phenylpyrazolyl aryl methanones derivatives, which are structurally similar to the compound , and found that some of these compounds exhibit favorable herbicidal and insecticidal activities. This suggests potential applications in agriculture and pest control (Wang, Wu, Liu, Li, Song, & Li, 2015).

- Antibacterial Activity : Prakash et al. (2011) synthesized a series of compounds structurally related to this compound and evaluated them for antibacterial activity, indicating its potential in developing new antibacterial agents (Prakash, Aneja, Lohan, Hussain, Arora, Sharma, & Aneja, 2011).

Potential in Cancer Research

- Anticancer Evaluation : Turov (2020) conducted a study on anticancer activity of polyfunctional substituted 1,3-thiazoles, which share some structural similarities with the compound . This implies potential applications in cancer research and therapy (Turov, 2020).

Crystal Structure Analysis

- Crystal Structure Studies : Liu et al. (2005) investigated the crystal structure of a compound similar to this compound. Such studies are fundamental in understanding the physical and chemical properties of these compounds (Liu, Ji, Jia, Liu, & Yu, 2005).

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-4-(3-thiophen-2-yl-1H-pyrazol-5-yl)piperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-25-15-4-6-16(7-5-15)27(23,24)22-10-8-14(9-11-22)17-13-18(21-20-17)19-3-2-12-26-19/h2-7,12-14H,8-11H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABICXFAITUEDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=CC(=NN3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Methylphenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B3016203.png)

![5-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(4-chlorophenyl)triazol-4-amine](/img/structure/B3016204.png)

![Tert-butyl (3aR,7aS)-2-oxo-3,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B3016207.png)

![3-Methoxy-1-methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]pyrazole-4-carboxamide](/img/structure/B3016209.png)

![N-cyclopentyl-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3016210.png)

![2-[3-(4-Chloroanilino)-1-(dimethylamino)-2-propenylidene]malononitrile](/img/structure/B3016217.png)

![1-methyl-2-oxo-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B3016218.png)

![7-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3016221.png)

![N'-[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]-6-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3016223.png)